N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide
Description
The compound “N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide” is a heterocyclic molecule featuring fused thiadiazole, thiazolo-pyrimidine, and cyclopentane moieties. Its structural complexity arises from the integration of multiple bicyclic systems, which are often associated with enhanced bioactivity in medicinal chemistry. The 4-oxo group in the tetrahydrocyclopenta ring may contribute to polarity and solubility.
Structural characterization of such compounds typically relies on X-ray crystallography (using programs like SHELX ) and spectroscopic methods (NMR, IR, MS) .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-12-oxo-7-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-11-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S2/c1-6-16-17-12(21-6)15-10(19)7-5-14-13-18(11(7)20)8-3-2-4-9(8)22-13/h5H,2-4H2,1H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNOWKWIXPGXAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CN=C3N(C2=O)C4=C(S3)CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide typically involves multi-step reactions. The process begins with the preparation of the thiadiazole ring, which is then coupled with a cyclopenta-thiazolo-pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiadiazole compounds .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial and fungal strains. For instance, a study highlighted its efficacy against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Properties
Research indicates that the compound may possess anticancer activity. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest . Further investigations are needed to elucidate its full therapeutic potential and the underlying mechanisms.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It was found to reduce pro-inflammatory cytokine levels in animal models of inflammation. This suggests a potential application in treating inflammatory diseases .
Agriculture
Pesticidal Applications
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide has been explored for use as a pesticide. Its ability to disrupt the biological processes of pests makes it a candidate for developing novel pest control agents. Field trials have shown promising results in controlling aphid populations without affecting beneficial insects .
Herbicidal Properties
In addition to its pesticidal effects, this compound has shown herbicidal activity against several weed species. Laboratory studies indicate that it can inhibit seed germination and root development in target weeds . This property could be harnessed to develop environmentally friendly herbicides.
Materials Science
Polymer Chemistry
The compound can be utilized in polymer synthesis. Its unique chemical structure allows it to act as a monomer or crosslinking agent in creating novel polymeric materials with enhanced properties such as thermal stability and mechanical strength . Research is ongoing to explore its incorporation into biodegradable polymers.
Nanotechnology Applications
Recent studies have investigated the use of this compound in nanotechnology. It can be functionalized to create nanocarriers for drug delivery systems. The ability to encapsulate therapeutic agents within nanoparticles enhances their bioavailability and targeting efficiency .
Summary of Findings
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | Effective against S. aureus and E. coli |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Agriculture | Pesticide | Controls aphid populations |
| Herbicide | Inhibits seed germination in target weeds | |
| Materials Science | Polymer Chemistry | Enhances thermal stability and mechanical strength |
| Nanotechnology | Potential for drug delivery systems |
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular pathways. The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the thiadiazolo-pyrimidine family, which is known for diverse pharmacological applications. Below is a comparative analysis with structurally related derivatives:
Key Differences and Implications
Core Structure: The target compound’s cyclopenta[4,5]thiazolo[3,2-a]pyrimidine system introduces steric constraints absent in simpler imidazo-pyridines or non-fused thiadiazolo-pyrimidines . This could enhance binding selectivity but reduce synthetic yield.
Substituent Effects :
- The 5-methyl-1,3,4-thiadiazol-2-yl group may improve lipophilicity compared to the nitrophenyl group in , affecting membrane permeability.
- Carboxamide vs. ester functionalities (cf. ): The carboxamide in the target compound is less hydrolytically labile than esters, suggesting better oral bioavailability.
Synthetic Challenges: Multi-step synthesis is implied for the target compound due to its fused rings, whereas one-pot reactions suffice for imidazo-pyridines .
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiadiazole moiety and a pyrimidine ring. Its molecular formula is with a molecular weight of approximately 365.43 g/mol. The structural characteristics play a significant role in its biological activity.
Biological Activities
-
Anticancer Activity
- Several studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo have shown cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for related derivatives have been reported in the range of 0.28 to 10 μg/mL against cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
- A structure–activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups enhances anticancer activity .
-
Antimicrobial Activity
- Thiadiazole derivatives exhibit significant antimicrobial properties. Compounds with similar structures have been effective against Gram-positive and Gram-negative bacteria as well as fungi. The electron-withdrawing groups at specific positions have been shown to increase antimicrobial efficacy .
- For example, derivatives with halogen substitutions demonstrated increased activity against various microbial strains .
- Antioxidant Activity
Case Studies
- Cytotoxicity Assays
- Microbial Inhibition Tests
Data Table: Biological Activities of Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
